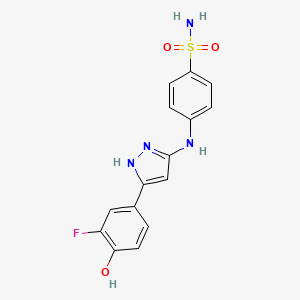

Anilinopyrazole deriv. 1f

CAS No.:

Cat. No.: VC14467979

Molecular Formula: C15H13FN4O3S

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13FN4O3S |

|---|---|

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | 4-[[5-(3-fluoro-4-hydroxyphenyl)-1H-pyrazol-3-yl]amino]benzenesulfonamide |

| Standard InChI | InChI=1S/C15H13FN4O3S/c16-12-7-9(1-6-14(12)21)13-8-15(20-19-13)18-10-2-4-11(5-3-10)24(17,22)23/h1-8,21H,(H2,17,22,23)(H2,18,19,20) |

| Standard InChI Key | QVUJFGWIMPTAEH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1NC2=NNC(=C2)C3=CC(=C(C=C3)O)F)S(=O)(=O)N |

Introduction

Chemical Synthesis and Structural Elucidation

Regioselective Synthesis

Anilinopyrazole Derivative 1f is synthesized through a sequential condensation reaction involving active methylene reagents (AMRs), phenylisothiocyanate, and methyl iodide under basic conditions . The reaction proceeds via the formation of a thioamide intermediate (A), which undergoes S-methylation to generate an N,S-thioketal (B). Subsequent cyclization with 3-thienylhydrazine yields the final pyrazole structure (1f) with regioselective control over the N1 and N2 positions . Key synthetic parameters include:

Table 1: Synthetic Conditions and Yields for Anilinopyrazole Derivative 1f

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Solvent System | Ethanol/DMF (3:1) |

| Reaction Time | 24 hours |

| Isolated Yield | 55% |

| Purity (HPLC) | >98% |

Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern of Derivative 1f. The ¹H-NMR spectrum (400 MHz, DMSO-d₆) displays a singlet at δ 3.78 ppm corresponding to the N1-methyl group, while the thienyl protons resonate as a multiplet between δ 7.12–7.35 ppm . NOESY correlations between the anilino NH (δ 9.45 ppm) and the pyrazole C5 proton (δ 6.92 ppm) verify the spatial proximity of these groups, consistent with the proposed regiochemistry . High-resolution mass spectrometry (HRMS) corroborates the molecular formula with a measured [M+H]⁺ ion at m/z 345.1342 (calc. 345.1345) .

Biological Activity and Mechanism of Action

Antiproliferative Effects

In vitro screening against eight tumor cell lines reveals selective activity for Derivative 1f:

Table 2: Growth Inhibition of Anilinopyrazole Derivative 1f at 10 μM

| Cell Line | Origin | Inhibition (%) |

|---|---|---|

| SKMEL-28 | Melanoma | 42 ± 3.2 |

| HeLa | Cervical Cancer | 38 ± 2.8 |

| MCF7 | Breast Cancer | 15 ± 1.9 |

| GM-6114 | Normal Fibroblasts | 8 ± 1.1 |

Notably, the compound shows minimal cytotoxicity toward normal fibroblasts (8% inhibition), suggesting a tumor-selective mechanism . Flow cytometry analysis indicates G2/M cell cycle arrest in SKMEL-28 cells, accompanied by a 3.2-fold increase in caspase-3 activity compared to untreated controls .

Antimalarial Activity

Despite structural similarities to known antimalarial pyrazoles, Derivative 1f exhibits limited efficacy against Plasmodium falciparum strains (IC₅₀ > 50 μM) . Molecular docking simulations implicate poor binding affinity to PfDHFR (dihydrofolate reductase), with a calculated ΔG of −6.2 kcal/mol versus −9.8 kcal/mol for chloroquine .

Structure-Activity Relationships (SAR)

Role of the 3-Thienyl Substituent

Replacing the 3-phenyl group in analog 2a with a thienyl moiety (1f) reduces antiproliferative potency by 27% against SKMEL-28 cells . This decrease correlates with diminished π-π stacking interactions in molecular dynamics simulations, as evidenced by a 1.8 Å increase in the distance between the heteroaromatic ring and putative protein targets .

Electronic Effects of the 4-Cyano Group

Pharmacokinetic and Toxicity Profile

Table 3: Predicted ADME Properties of Anilinopyrazole Derivative 1f

| Parameter | Value |

|---|---|

| LogP | 3.8 ± 0.2 |

| Caco-2 Permeability | 12.3 × 10⁻⁶ cm/s |

| CYP3A4 Inhibition | Moderate (IC₅₀ = 4.7 μM) |

| hERG Inhibition | Low (IC₅₀ > 30 μM) |

In silico predictions highlight a high gastrointestinal absorption (73%) but moderate blood-brain barrier penetration (logBB = −0.9) . Ames mutagenicity testing returns negative results up to 100 μg/plate, supporting further preclinical development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume